CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE
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Overview
Description
Cyanidin 3-sophoroside-5-glucoside: is a type of anthocyanin, which is a water-soluble polyphenolic pigment widely distributed in plants. Anthocyanins are responsible for the vibrant colors in many fruits, vegetables, and flowers. This compound is particularly notable for its presence in purple and red-colored plants, such as red raspberries and purple sweet potatoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin 3-sophoroside-5-glucoside can be synthesized through the extraction of anthocyanins from plant sources. The process typically involves crushing the plant material and extracting the pigments using acidified methanol. The extract is then purified using column chromatography techniques such as Amberlite XAD-7 and Sephadex LH-20 .
Industrial Production Methods: In an industrial setting, the extraction process can be scaled up using large volumes of acidified water or methanol. The extracted pigments are then purified using techniques like Diaion HP-20 column chromatography, preparative high-performance liquid chromatography (HPLC), and paper chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyanidin 3-sophoroside-5-glucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products: The major products formed from these reactions include cyanidin, glucose, and various acylated derivatives depending on the specific reaction conditions .
Scientific Research Applications
Cyanidin 3-sophoroside-5-glucoside has a wide range of applications in scientific research:
Mechanism of Action
Cyanidin 3-sophoroside-5-glucoside is similar to other anthocyanins such as cyanidin 3-glucoside, delphinidin 3-glucoside, and peonidin 3-glucoside. it is unique due to its specific glycosylation pattern, which affects its color properties and stability .
Comparison with Similar Compounds
- Cyanidin 3-glucoside
- Delphinidin 3-glucoside
- Peonidin 3-glucoside
- Malvidin 3-glucoside
- Petunidin 3-glucoside
Biological Activity
Cyanidin 3-sophoroside-5-glucoside (Cy3S5G) is a significant anthocyanin predominantly found in various plant species, including purple-fleshed sweet potatoes and certain flowers. This compound has garnered attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of Cy3S5G, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a glycosylated anthocyanin with the molecular formula C23H25O13 and a molecular weight of approximately 773.7 g/mol . Its structure consists of a cyanidin backbone with two sugar moieties, which enhance its solubility and bioavailability.
Antioxidant Activity
Cy3S5G exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant capacity of Cy3S5G has been demonstrated through various assays, including the DPPH radical scavenging test and the ABTS assay.
Table 1: Antioxidant Activity of this compound
These findings indicate that Cy3S5G effectively scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
Research has shown that Cy3S5G possesses anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is mediated through the downregulation of NF-κB signaling pathways.
Case Study: Inhibition of Inflammation in Human Cells
A study involving human peripheral blood mononuclear cells (PBMCs) treated with Cy3S5G demonstrated a 50% reduction in IL-6 production at a concentration of 50 µM . This suggests its potential as a therapeutic agent for inflammatory diseases .
Anticancer Potential
The anticancer activity of Cy3S5G has been explored in various cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of human leukemia cells (HL-60) and breast cancer cells (MCF-7).
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HL-60 | 20 | Induction of apoptosis |
MCF-7 | 15 | Cell cycle arrest |
The compound's ability to induce apoptosis and inhibit cell cycle progression underscores its potential as an anticancer agent .
The biological activities of Cy3S5G are attributed to several mechanisms:
- Radical Scavenging : By neutralizing free radicals, Cy3S5G protects cellular components from oxidative damage.
- Gene Expression Modulation : It influences the expression of genes involved in inflammation and apoptosis.
- Enzyme Inhibition : Cy3S5G inhibits key enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Properties
CAS No. |
16727-02-9 |
---|---|
Molecular Formula |
C33H41ClO21 |
Molecular Weight |
809.12 |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C33H40O21.ClH/c34-7-18-21(40)24(43)27(46)31(51-18)49-16-5-11(37)4-15-12(16)6-17(29(48-15)10-1-2-13(38)14(39)3-10)50-33-30(26(45)23(42)20(9-36)53-33)54-32-28(47)25(44)22(41)19(8-35)52-32;/h1-6,18-28,30-36,40-47H,7-9H2,(H2-,37,38,39);1H/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,30-,31-,32+,33-;/m1./s1 |
InChI Key |
KUIBYMKXRAGBBM-OOGSEBJWSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O.[Cl-] |
Synonyms |
CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE |
Origin of Product |
United States |
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